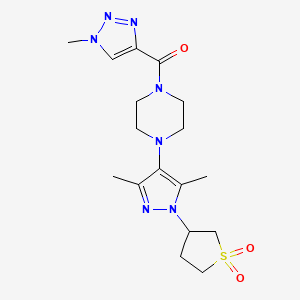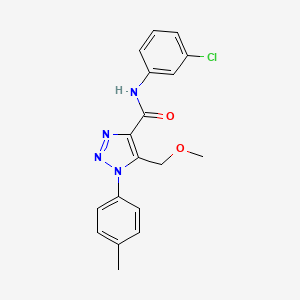![molecular formula C16H10Cl2N2OS2 B2944570 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-90-1](/img/structure/B2944570.png)
2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Thiophene Derivatives in Scientific Research
Biodegradation and Toxicity of Condensed Thiophenes
Condensed thiophenes, such as dibenzothiophene and its derivatives, are significant in understanding the biodegradation and toxicity of sulfur compounds in petroleum. These studies are crucial for environmental science, offering insights into the fate of sulfur compounds in petroleum-contaminated environments and their potential toxic effects. Such research underscores the importance of studying specific thiophene derivatives for environmental monitoring and remediation strategies (Kropp & Fedorak, 1998).
Antitumor Activity of Imidazole Derivatives
Research into imidazole derivatives, including thiophene analogs, has revealed a broad spectrum of antitumor activities. These findings are pivotal for medicinal chemistry, highlighting the potential of thiophene derivatives as frameworks for developing new antitumor drugs. Such studies contribute to the ongoing search for compounds with enhanced biological properties against various cancer types (Iradyan et al., 2009).
Sulfonamides and Their Clinical Applications
The exploration of sulfonamides, including thiophene-containing derivatives, has significant implications for pharmaceutical sciences. These compounds are involved in various therapeutic areas, from antiglaucoma agents to antitumor and antimicrobial applications. Research in this area emphasizes the versatility of thiophene derivatives in drug development and their potential to contribute to new treatments for a wide range of diseases (Carta et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can disrupt the energetics of mycobacterium tuberculosis . This suggests that the compound may interact with its targets in a way that affects the energy metabolism of the bacteria.
Biochemical Pathways
Given the reported effects on mycobacterium tuberculosis energetics, it is plausible that the compound may interfere with pathways related to energy production and utilization in the bacteria .
Result of Action
It is known that similar compounds can have a significant impact on the energetics of mycobacterium tuberculosis , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-12-7-10(14(18)23-12)15(21)20-16-19-13-9-4-2-1-3-8(9)5-6-11(13)22-16/h1-4,7H,5-6H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAPOSGGBFCEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)






![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)


![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)